molecular formula C30H36Br2N4O2 B607254 EB-3D

EB-3D

Cat. No.: B607254
M. Wt: 644.4 g/mol
InChI Key: SCXVGPSPZQBBDM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

EB-3D, also known as “1,1’-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide”, is a potent and selective choline kinase α (ChoKα) inhibitor . The following sections will detail its mechanism of action.

Target of Action

The primary target of this compound is choline kinase α (ChoKα) . This enzyme is the first step in the Kennedy pathway leading to the biosynthesis of phosphatidylcholine (PtdCho), the most abundant phospholipid in eukaryotic cell membranes . ChoKα is particularly overexpressed and hyperactivated in aggressive breast cancer .

Mode of Action

This compound interacts with its target, ChoKα, by inhibiting its activity . This results in a reduction in the synthesis of phosphocholine . Furthermore, this compound interferes with phosphatidylcholine biosynthesis via both the CDP-choline pathway and choline uptake by the cell .

Biochemical Pathways

The inhibition of ChoKα by this compound affects the phosphatidylcholine biosynthesis pathway . This disruption in phospholipid homeostasis is associated with an alteration in cholesterol metabolism and cell survival . The effects of this compound could be explained by the modulation of the AMP-activated protein kinase signaling pathway .

Result of Action

This compound has multifactorial effects including the inhibition of ChoKα enzyme activity, downregulation of ChoKα expression, AMPK activation, apoptosis dependent on ER stress, inhibition of basal autophagy, and deregulation of lipid metabolism . These effects lead to cellular senescence, reduced tumor growth, and metastatic dissemination in breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EB-3D involves the preparation of symmetrical biscationic compounds. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

EB-3D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .

Scientific Research Applications

Antiproliferative Activity

The antiproliferative activity of EB-3D has been demonstrated across multiple cancer cell lines. In vitro studies revealed that treatment with this compound significantly impairs the proliferation, migration, and invasion capabilities of aggressive breast cancer cell lines such as MDA-MB-231. The compound also synergizes with conventional chemotherapeutic agents like doxorubicin, 5-fluorouracil, and cisplatin, enhancing their cytotoxic effects .

Table 1: Summary of Antiproliferative Effects of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.31ChoKα1 inhibition leading to G1 phase arrest
Other LinesVariesReduction in phosphocholine synthesis

Induction of Cellular Senescence

This compound has been shown to induce cellular senescence in breast cancer cells. This process is mediated through the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. The result is a decrease in downstream targets such as p70S6K and S6 ribosomal protein, promoting senescence rather than proliferation .

In Vivo Studies

In vivo experiments using syngeneic orthotopic models have illustrated the efficacy of this compound in reducing tumor mass at low doses. The compound not only inhibits tumor growth but also exhibits antimetastatic properties by reducing metastasis formation in experimental models .

Table 2: In Vivo Effects of this compound

Study TypeOutcomeDose (µM)
Tumor Growth InhibitionSignificant reductionLow doses
Metastasis FormationReduced metastasisLow doses

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

  • Breast Cancer Treatment : A study demonstrated that combining this compound with standard chemotherapy significantly improved treatment outcomes in a mouse model of breast cancer.
  • Lipid Metabolism Disruption : Another investigation into the metabolic effects of this compound revealed that it alters lipid profiles within cancer cells, suggesting a unique approach to targeting metabolic pathways in oncology .

Comparison with Similar Compounds

EB-3D is unique in its potent and selective inhibition of choline kinase alpha. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool in cancer research and potential therapeutic applications.

Biological Activity

EB-3D is a novel compound recognized for its potent biological activity, particularly as a choline kinase α1 (ChoKα1) inhibitor. This article explores its mechanisms of action, efficacy in cancer treatment, and potential therapeutic applications based on diverse research findings.

This compound targets ChoKα1, an enzyme critical in the biosynthesis of phosphatidylcholine, a major component of cell membranes. By inhibiting ChoKα1, this compound reduces phosphocholine levels, which leads to:

  • Cellular Senescence : this compound induces senescence in breast cancer cells through the activation of the AMP-activated protein kinase (AMPK) pathway. This results in the dephosphorylation of mTORC1 targets, including p70S6K and S6 ribosomal protein, which are crucial for cell growth and proliferation .
  • Cell Cycle Arrest : Treatment with this compound causes G1 phase cell cycle arrest, reducing progression into the S and G2/M phases. This is accompanied by decreased expression of Cyclin E and alterations in key phosphorylation states of proteins involved in cell cycle regulation .

In Vitro Studies

This compound exhibits significant antiproliferative effects against various breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF-7. The compound has been shown to:

  • Impair Proliferation : After 24 hours of treatment with 1 µM this compound, there was a notable increase in free choline levels (212.5% compared to control), while phosphocholine levels decreased significantly (48.9% after 48 hours) .
  • Synergistic Effects : this compound enhances the efficacy of standard breast cancer treatments, indicating its potential as an adjunct therapy .

In Vivo Studies

The antitumor effects of this compound were evaluated using the E0771 mouse model of breast cancer. Key findings include:

  • Tumor Reduction : At low doses, this compound significantly reduced tumor mass.
  • Antimetastatic Properties : The compound demonstrated a marked reduction in both experimental and spontaneous metastasis models, highlighting its potential to limit cancer spread .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeKey Findings
In Vitro- Induces cellular senescence via AMPK activation.
- Causes G1 phase arrest in cell cycle.
- Reduces phosphocholine levels significantly.
In Vivo- Significant tumor mass reduction in E0771 mouse model.
- Demonstrates antimetastatic effects.
Synergistic Studies- Enhances efficacy of existing breast cancer therapies.

Case Studies

Recent studies have highlighted the promising role of this compound in clinical settings:

  • Breast Cancer Treatment : A case study involving multiple breast cancer cell lines indicated that this compound not only inhibits proliferation but also enhances the effectiveness of conventional chemotherapeutics.
  • Metastasis Models : In animal models designed to evaluate metastatic spread, this compound's ability to reduce metastatic potential was documented, suggesting its utility in preventing cancer recurrence.

Properties

IUPAC Name

1-[[4-[2-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenoxy]ethoxy]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O2.2BrH/c1-31(2)27-13-17-33(18-14-27)23-25-5-9-29(10-6-25)35-21-22-36-30-11-7-26(8-12-30)24-34-19-15-28(16-20-34)32(3)4;;/h5-20H,21-24H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXVGPSPZQBBDM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36Br2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EB-3D
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
EB-3D
Reactant of Route 3
Reactant of Route 3
EB-3D
Reactant of Route 4
Reactant of Route 4
EB-3D
Reactant of Route 5
Reactant of Route 5
EB-3D
Reactant of Route 6
EB-3D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.